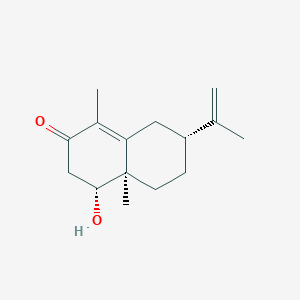

(1S,3R)-3-Hydroxycyclopentane acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,3R)-3-Hydroxycyclopentane acetic acid is a synthetic intermediate useful for pharmaceutical synthesis.

Aplicaciones Científicas De Investigación

Biotechnological and Medicinal Applications

Biotechnological Applications

Lactic acid, a structurally similar compound to (1S,3R)-3-Hydroxycyclopentane acetic acid, is significantly produced via biomass fermentation and is pivotal in synthesizing biodegradable polymers. It serves as a crucial feedstock in green chemistry, leading to the production of several valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011).

Medicinal and Therapeutic Applications

Jasmonic acid, closely related to this compound, and its derivatives exhibit a wide range of biological activities and are considered potential therapeutic agents. These compounds show promise in prophylaxis, treatment, and support of cancer therapy due to mechanisms like altered cellular ATP levels, induction of apoptosis, and re-differentiation through Mitogen Activated Protein Kinases (MAPKs). They also show synergy with other known drugs such as cisplatin, paclitaxel, or doxorubicin (Jarocka-Karpowicz & Markowska, 2021).

Chemical and Environmental Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), structurally similar to this compound, are recognized for their antioxidant properties. Studies have focused on structure-activity relationships (SARs) of HCAs, suggesting that the presence of an unsaturated bond in the side chain and ortho-dihydroxy phenyl group (catechol moiety) significantly contribute to antioxidant activity. These insights are vital in medicinal chemistry for optimizing molecular structures for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Wastewater Disinfection

Peracetic acid, structurally akin to this compound, is noted for its strong disinfectant properties, making it a candidate for wastewater effluent treatment. Its broad spectrum of activity, coupled with advantages like absence of toxic residuals and no need for dechlorination, positions it as a valuable agent in wastewater management, despite challenges like increased organic content due to acetic acid and its high cost (Kitis, 2004).

Dermatological and Cosmetic Applications

Dermatological and Cosmetic Uses

Hydroxy acids (HAs), sharing functional groups with this compound, are widely used in cosmetic and therapeutic formulations for beneficial skin effects. Their applications range from treating photoaging, acne, and pigmentation disorders to cosmetic formulations for skin rejuvenation. Safety evaluation, particularly regarding prolonged sun-exposed skin use, is crucial, highlighting the need for understanding the biological mechanisms of HAs and their impact on processes like melanogenesis (Kornhauser, Coelho, & Hearing, 2010).

Propiedades

Fórmula molecular |

C7H12O3 |

|---|---|

Peso molecular |

144.2 |

InChI |

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |

Clave InChI |

IKGUMJUGKJCELW-NTSWFWBYSA-N |

SMILES |

O[C@H]1C[C@@H](CC(O)=O)CC1 |

Sinónimos |

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.